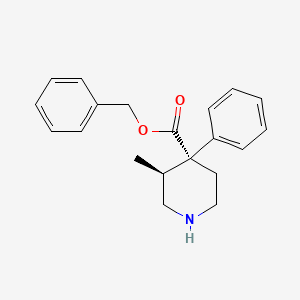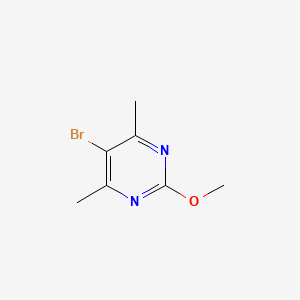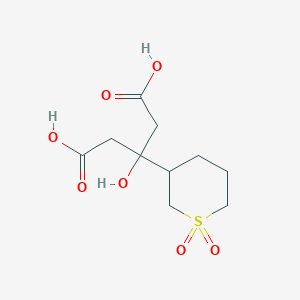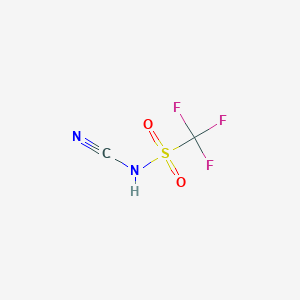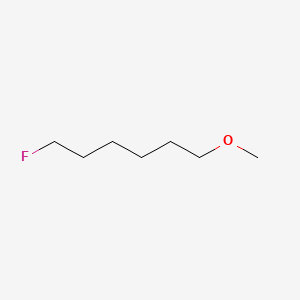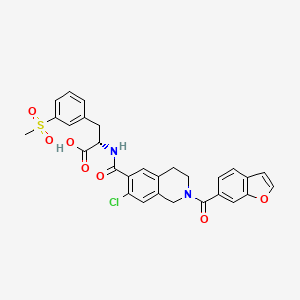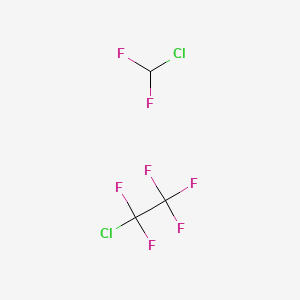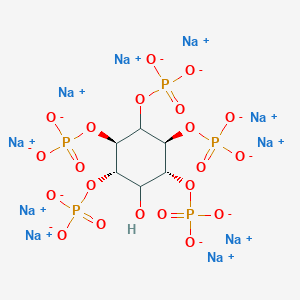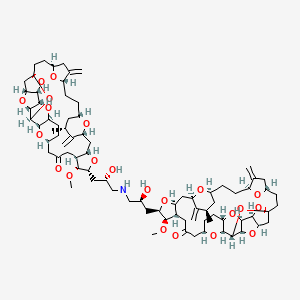
Eribulin Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eribulin Dimer Impurity is a byproduct that can be formed during the synthesis of eribulin mesylate, a microtubule-targeting agent used in the treatment of metastatic breast cancer. Eribulin mesylate is a synthetic analogue of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. The presence of impurities like the this compound can affect the purity, quality, and safety of the drug, making it crucial to understand and control these impurities during the manufacturing process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eribulin mesylate involves complex chemical reactions, and the formation of Eribulin Dimer Impurity can occur during these processes. One of the synthetic routes involves the use of halichondrin B as a starting material, which undergoes multiple steps, including fragment coupling and catalytic asymmetric reactions . The reaction conditions must be carefully controlled to minimize the formation of dimeric impurities .
Industrial Production Methods: In industrial production, the synthesis of eribulin mesylate aims to avoid the generation of dimeric impurities. This can be achieved by optimizing the reaction conditions and using specific reagents that prevent the formation of such impurities . The process involves rigorous quality control measures to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: Eribulin Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the impurity .
Applications De Recherche Scientifique
Eribulin Dimer Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used as a reference standard for quality control, method validation, and stability studies . It is also valuable in the identification of unknown impurities and the assessment of genotoxic potential . Additionally, understanding the behavior of this compound can provide insights into the mechanisms of drug action and the development of more effective and safer therapeutic agents .
Mécanisme D'action
The mechanism of action of Eribulin Dimer Impurity is related to its interaction with microtubules. Eribulin mesylate, the parent compound, binds to the vinca domain of tubulin and inhibits the polymerization of tubulin, leading to microtubule arrest . This action disrupts the mitotic spindle, causing cell cycle arrest and apoptosis in cancer cells . The dimer impurity may exhibit similar interactions, although its specific effects and molecular targets may differ .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Eribulin Dimer Impurity include other impurities formed during the synthesis of eribulin mesylate, such as Eribulin Impurity 1, Eribulin Impurity 2, and Eribulin Impurity 3 . These impurities share structural similarities with the parent compound and can affect the overall quality of the drug .
Uniqueness: this compound is unique due to its dimeric structure, which distinguishes it from other impurities. This structural difference can influence its chemical behavior, reactivity, and potential biological effects . Understanding these unique properties is essential for developing strategies to control and minimize the presence of such impurities in pharmaceutical products .
Propriétés
Formule moléculaire |
C80H115NO22 |
|---|---|
Poids moléculaire |
1442.8 g/mol |
Nom IUPAC |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2-hydroxy-3-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]propyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C80H115NO22/c1-37-21-47-9-13-55-39(3)23-51(88-55)17-19-79-33-65-71(100-79)73-75(98-65)77(102-79)69-57(96-73)15-11-49(92-69)25-43(82)27-53-61(31-59(90-47)41(37)5)94-63(67(53)86-7)29-45(84)35-81-36-46(85)30-64-68(87-8)54-28-44(83)26-50-12-16-58-70(93-50)78-76-74(97-58)72-66(99-76)34-80(101-72,103-78)20-18-52-24-40(4)56(89-52)14-10-48-22-38(2)42(6)60(91-48)32-62(54)95-64/h37-38,45-78,81,84-85H,3-6,9-36H2,1-2,7-8H3/t37-,38-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64-,65-,66-,67-,68-,69+,70+,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m1/s1 |
Clé InChI |
ANOFFCZOLVRTSP-VCSYOIIJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC[C@H](C[C@@H]1[C@@H]([C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]3[C@H]5[C@@H](O4)[C@@H]4[C@H](O5)C[C@@](O4)(O3)CC[C@H]3CC(=C)[C@@H](O3)CC[C@H]3C[C@H](C(=C)[C@H](O3)C[C@@H]2O1)C)OC)O)O |
SMILES canonique |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNCC(CC1C(C2CC(=O)CC3CCC4C(O3)C3C5C(O4)C4C(O5)CC(O4)(O3)CCC3CC(=C)C(O3)CCC3CC(C(=C)C(O3)CC2O1)C)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
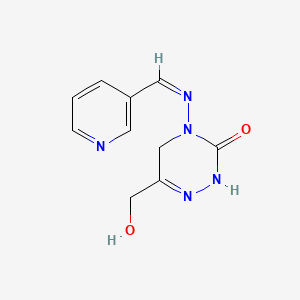
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
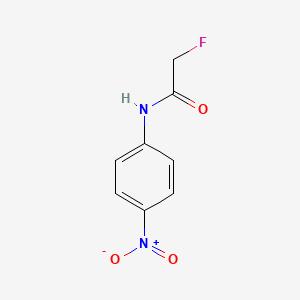
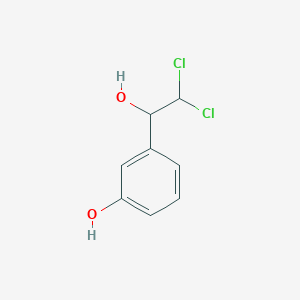
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
